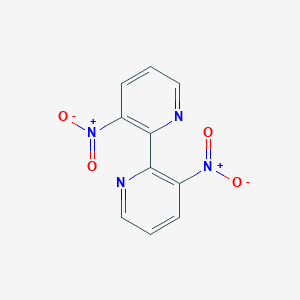

3,3'-Dinitro-2,2'-bipyridyl

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-nitro-2-(3-nitropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBMZFINXSHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336500 | |

| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-94-8 | |

| Record name | 3,3'-Dinitro-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,3 Dinitro 2,2 Bipyridyl

Classical and Contemporary Approaches for Bipyridyl Synthesis

The construction of the 2,2'-bipyridyl skeleton is a foundational step in the synthesis of its dinitro derivative. Several methods, from traditional coupling reactions to modern catalytic systems, have been employed for this purpose.

Ullmann Coupling and Its Adaptations for Dinitrobipyridyls

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides. organic-chemistry.org This reaction is particularly suitable for the synthesis of symmetrical bipyridyls. In the context of 3,3'-Dinitro-2,2'-bipyridyl, the Ullmann coupling typically involves the homocoupling of a 2-halo-3-nitropyridine derivative in the presence of copper powder at elevated temperatures. rsc.orgresearchgate.net The reactivity of the halide follows the general trend of I > Br > Cl.

Recent advancements have introduced solvent-free Ullmann coupling reactions using high-speed ball milling, which can lead to higher yields and cleaner reactions. researchgate.net For instance, the dimerization of ortho-halogenated nitroarenes has been successfully achieved under these solvent-free conditions, suggesting a viable and more environmentally friendly route to dinitrobipyridyls. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | Cu, heat | 2,2'-Bipyridine (B1663995) | Moderate | orgsyn.org |

| 2-Iodo-3-nitropyridine | Cu powder, heat | This compound | Not specified | General method |

| 2-Chloronitrobenzene | Cu, High-Speed Ball Milling | 2,2'-Dinitrobiphenyl | Good | nih.gov |

Dehydrogenative Dimerization Strategies

Dehydrogenative dimerization offers a more direct approach to the bipyridyl core by forming a C-C bond between two pyridine (B92270) molecules through C-H activation. Palladium-catalyzed dehydrogenative dimerization has emerged as a powerful tool for the regioselective synthesis of 2,2'-bipyridyls. nagoya-u.ac.jp This method is particularly advantageous for the synthesis of sterically hindered 3,3'-disubstituted-2,2'-bipyridyls. nagoya-u.ac.jp The reaction typically employs a palladium catalyst in the presence of an oxidant. While this method shows promise, its application to pyridines bearing electron-withdrawing nitro groups requires specific optimization of reaction conditions to overcome the deactivating effect of the nitro group on the C-H activation step.

| Substrate | Catalyst/Oxidant | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pyridine | Pd(OAc)₂ / Ag₂CO₃ | 2,2'-Bipyridine | High C2-selectivity | General method |

| 3-Substituted Pyridines | Pd(OAc)₂ / Ag(I) salt | 3,3'-Disubstituted-2,2'-bipyridyls | High C2-selectivity | nagoya-u.ac.jp |

Cross-Coupling Reactions for Functionalized Bipyridyls (e.g., Suzuki, Negishi)

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, provide versatile and efficient pathways to unsymmetrical and functionalized bipyridyls. wikipedia.orgwikipedia.org These palladium-catalyzed reactions offer milder reaction conditions and greater functional group tolerance compared to classical methods. organic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling involves the reaction of a pyridylboronic acid with a halopyridine in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this could involve the coupling of a (3-nitropyridin-2-yl)boronic acid with a 2-halo-3-nitropyridine. The stability and availability of the boronic acid precursor are crucial for the success of this reaction. nih.gov

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance, including nitro groups. orgsyn.org The synthesis of this compound via Negishi coupling would typically involve the reaction of a 2-halo-3-nitropyridine with a (3-nitropyridin-2-yl)zinc halide. organic-chemistry.org The organozinc reagent can be prepared in situ from the corresponding halopyridine.

| Reaction | Coupling Partners | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyridylboronic acid + Halopyridine | Pd catalyst, Base | Substituted Bipyridyl | wikipedia.orglibretexts.org |

| Negishi | Pyridylzinc halide + Halopyridine | Pd or Ni catalyst | Substituted Bipyridyl | wikipedia.orgorgsyn.org |

Regioselective Nitration Protocols for Bipyridyl Derivatives

The introduction of nitro groups onto the bipyridyl scaffold requires careful control of reaction conditions to achieve the desired 3,3'-disubstitution pattern. The pyridine ring is generally deactivated towards electrophilic aromatic substitution, making nitration challenging.

Nitration of 2,2'-Bipyridine-N-Oxides and Related Precursors

A common strategy to facilitate the nitration of pyridine rings is the conversion to their corresponding N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 4-position, and to a lesser extent, the 2-position. umich.edu For the synthesis of this compound, the nitration of 2,2'-bipyridine-N,N'-dioxide is a key step. The N-oxide functionalities can direct the incoming nitro groups to the adjacent 3 and 3' positions. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. rsc.org Following the nitration, the N-oxide groups can be removed by reduction to yield the final product.

| Substrate | Nitrating Agent | Major Product | Reference |

|---|---|---|---|

| Pyridine-N-oxide | HNO₃/H₂SO₄ | 4-Nitropyridine-N-oxide | rsc.org |

| 2,2'-Bipyridine-N-oxide | KNO₃/H₂SO₄ | 4'-Nitro-2,2'-bipyridine-N'-oxide | umich.edu |

Direct Synthesis of this compound

The direct nitration of 2,2'-bipyridine to achieve the 3,3'-dinitro substitution pattern is challenging due to the deactivating nature of the pyridine rings and the directing effects of the nitrogen atoms, which favor substitution at other positions. However, under forcing conditions, direct nitration may be possible, although it often leads to a mixture of isomers and low yields.

A more controlled approach involves the synthesis of the bipyridyl core from pre-nitrated pyridine precursors. For instance, the Ullmann coupling of 2-chloro-3-nitropyridine (B167233) provides a direct route to this compound. guidechem.com The synthesis of the 2-chloro-3-nitropyridine precursor can be achieved through a multi-step process starting from readily available materials. guidechem.com

Derivatization and Functionalization of the Bipyridyl Core

The 2,2'-bipyridine framework is a foundational ligand in coordination chemistry, and the ability to modify its structure is crucial for tuning the properties of the resulting metal complexes and materials. nih.gov The derivatization of the this compound core primarily involves transformations of the nitro groups and modifications to the pyridine rings.

Late-Stage Ligand Functionalization Techniques

Late-stage functionalization (LSF) refers to the introduction of chemical groups toward the end of a synthetic sequence, allowing for the rapid diversification of complex molecules without the need for de novo synthesis. echemi.com While the majority of LSF applications are focused on exploring structure-activity relationships in drug discovery, these techniques are broadly applicable to materials science and ligand synthesis. researchgate.net

For bipyridine-containing molecules, LSF often involves transition-metal-mediated C–H functionalization. researchgate.net These methods can install diverse functionalities onto the aromatic core, altering steric and electronic properties. Although specific LSF examples applied directly to this compound are not extensively documented, general strategies developed for bipyridine scaffolds are relevant. These include iridium-catalyzed C–H borylation, which introduces a versatile boronate ester handle for subsequent cross-coupling reactions. Another approach involves the post-metalation Staudinger reaction on phosphine-appended bipyridine ligands to install functionalized arene groups. nih.gov Such strategies offer a modular approach to building molecular complexity from a single, pre-formed bipyridine platform. nih.gov

Introduction of Other Substituents for Tailored Reactivity

A key strategy for modifying this compound involves the chemical reduction of its nitro substituents. The nitro groups are powerful electron-withdrawing groups that can be converted into a variety of other functionalities, most notably amino groups. This transformation fundamentally alters the electronic properties of the ligand, converting the nitro groups into electron-donating amino groups, and introduces reactive sites for further derivatization.

The reduction of dinitro-bipyridine compounds to their corresponding diamines is a well-established procedure, commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). researchgate.net This reaction effectively converts the dinitro compound into 3,3'-diamino-2,2'-bipyridine. The resulting diamine is a versatile precursor for a range of new derivatives. For instance, it can undergo condensation reactions with acyl chlorides or carboxylic acids to form amide linkages. researchgate.net

This tailored reactivity is exemplified by the transformation of related dinitro-bipyridine isomers, which upon reduction to diamines, can be induced to form new fused heterocyclic systems. The introduction of the amino groups in close proximity allows for intramolecular cyclization reactions, leading to the formation of complex structures like tetraazaphenanthrenes.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

|---|---|---|---|

| This compound | SnCl₂ / HCl | 3,3'-Diamino-2,2'-bipyridyl | Nitro Group Reduction |

| 3,3'-Diamino-2,2'-bipyridyl | Acyl Chloride, K₂CO₃, CH₂Cl₂ | 3,3'-Di(acylamino)-2,2'-bipyridyl | N-Acylation |

| 3,3'-Diamino-2,2'-bipyridyl | Carboxylic Acid, HATU, DIEA, DMF | 3,3'-Di(acylamino)-2,2'-bipyridyl | N-Acylation (Amide Coupling) |

Synthesis of Polymeric Systems Incorporating this compound Units

While direct polymerization of this compound is not a common strategy, its derivatized forms, particularly 3,3'-diamino-2,2'-bipyridyl, serve as valuable monomers for the synthesis of advanced polymeric materials. The bipyridine unit can be incorporated into polymer backbones to create materials with unique thermal, optical, and metal-coordinating properties. acs.org

The primary route to these polymers involves the initial reduction of the dinitro compound to 3,3'-diamino-2,2'-bipyridyl, as previously described. researchgate.net This diamino monomer can then participate in various polycondensation reactions. For example, reaction with dialdehydes can yield polyimines (also known as poly-Schiff bases), while reaction with dianhydrides or diacyl chlorides can produce polyimides and polyamides, respectively. These polymers often exhibit high thermal stability and processability.

Another significant approach involves the creation of coordination polymers. The 2,2'-bipyridine unit is an excellent chelating ligand for a wide range of metal ions. wikipedia.org By reacting 3,3'-diamino-2,2'-bipyridyl with suitable metal salts, it is possible to form multidimensional networks. In these structures, the bipyridine moiety acts as a building block that coordinates to metal centers, while the amino groups can provide secondary interactions, such as hydrogen bonding, to further organize the supramolecular assembly. cmu.edu This method allows for the construction of crystalline, porous materials known as metal-organic frameworks (MOFs) or coordination polymers.

| Monomer | Co-monomer / Linker | Polymer Type | Key Reaction |

|---|---|---|---|

| 3,3'-Diamino-2,2'-bipyridyl | Dialdehyde (e.g., Terephthalaldehyde) | Polyimine | Polycondensation |

| 3,3'-Diamino-2,2'-bipyridyl | Dianhydride (e.g., PMDA) | Polyimide | Polycondensation |

| 3,3'-Diamino-2,2'-bipyridyl | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Coordination Polymer / MOF | Metal-Ligand Coordination |

Reactivity and Advanced Chemical Transformations of 3,3 Dinitro 2,2 Bipyridyl

Redox Chemistry and Electrochemistry

The electrochemical behavior of 3,3'-Dinitro-2,2'-bipyridyl is characterized by the accessibility of multiple, well-defined reduction states. The nitro groups act as primary redox centers, fundamentally altering the electronic structure of the bipyridine ligand system.

Electrochemical Reduction Mechanisms: One-Electron and Multi-Electron Pathways

The electrochemical reduction of similar dinitro compounds often involves stepwise processes where each nitro group is reduced independently, potentially leading to poly-radical ions. researchgate.net The mechanism can be further complicated by autoprotonation, where the starting material or intermediates act as proton donors for the reduction sequence. researchgate.net The reduction of the two nitro groups can ultimately consume a significant number of electrons to yield the corresponding diamine derivative.

Ligand-Centered Redox Processes and Orbital Localization

The reduction processes in this compound are ligand-centered, meaning the electrons are added to molecular orbitals that are primarily located on the bipyridine framework and its substituents. nih.govresearchgate.net The powerful electron-withdrawing nitro groups lead to low-lying acceptor molecular orbitals. researchgate.netmanchester.ac.uk

Upon one-electron reduction, the resulting radical anion has the unpaired electron density localized predominantly on the nitro-pyridyl moieties. researchgate.netmanchester.ac.uk Theoretical and spectroscopic studies on related nitro-substituted bipyridines confirm that the Lowest Unoccupied Molecular Orbital (LUMO), which accepts the incoming electron, is largely localized on the NO₂-containing rings. researchgate.netmanchester.ac.uk This localization is a key feature of its electronic structure and dictates the initial site of reduction.

Influence of Nitro Groups on Reduction Potentials

The presence of electron-withdrawing groups, such as nitro groups, on a bipyridine framework makes the compound easier to reduce. frontiersin.orgresearchgate.net This is because these groups stabilize the resulting anion formed upon electron transfer, thus shifting the reduction potentials to more positive (less negative) values compared to the unsubstituted parent compound. frontiersin.org For instance, the reduction potential of unsubstituted 2,2'-bipyridine (B1663995) is quite negative, but the addition of nitro groups makes the molecule significantly less resistant to accepting electrons. frontiersin.orgmdpi.comosti.gov

This effect is a direct consequence of the nitro groups lowering the energy of the LUMO. The magnitude of this shift is substantial, allowing for the selective reduction of the dinitro-bipyridyl ligand in the presence of other reducible species.

| Compound | Substituent Effect | Effect on Reduction Potential |

|---|---|---|

| 2,2'-Bipyridine | None (Reference) | More Negative Potential (Harder to Reduce) osti.gov |

| This compound | Strongly Electron-Withdrawing (-NO₂) | More Positive Potential (Easier to Reduce) researchgate.netfrontiersin.org |

| 4,4'-Dimethyl-2,2'-bipyridine | Electron-Donating (-CH₃) | More Negative Potential (Harder to Reduce) osti.gov |

Reduction-Mediated Cyclization and Ring-Closure Reactions

The chemical or electrochemical reduction of the nitro groups in this compound generates highly reactive intermediates, such as nitroso and hydroxylamine species. These intermediates can undergo subsequent intramolecular reactions, leading to the formation of new heterocyclic rings or the complete reduction to diamines.

Formation of Fused Heterocycles (e.g., Dipyrido- and Diquinolino-pyridazines)

The reductive cyclization of ortho-nitro-substituted biaryls is a powerful method for synthesizing fused heterocyclic systems. In a related transformation, the reduction of 2,2'-dinitro-3,3'-bipyridine with reagents like aqueous sodium sulfide can lead to the formation of a tetraazaphenanthrene, a fused heterocyclic system. researchgate.net This type of reaction involves the intramolecular coupling of the partially reduced nitro groups (e.g., nitroso, hydroxylamino, or amino functionalities) to form a new six-membered ring containing a nitrogen-nitrogen bond, characteristic of a pyridazine system. The specific product, Dipyrido[3,2-c:2',3'-e]pyridazine, would arise from such an intramolecular reductive coupling of this compound. Similar strategies involving reductive cyclization of dinitro-bipyridines have been noted as pathways to create fused bispyridopyridazine structures. mdpi.com

Pathways to Diamine Derivatives (e.g., 3,3'-Diamino-2,2'-bipyridyl)

The complete reduction of the nitro groups of this compound provides a direct synthetic route to 3,3'-Diamino-2,2'-bipyridyl. This transformation is a crucial step for creating ligands with new coordination properties or for further synthetic elaboration. Common reducing agents for converting aromatic nitro compounds to amines include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). researchgate.netresearchgate.net For example, the reduction of 2,2'-dinitro-3,3'-bipyridine has been achieved using SnCl₂/HCl to yield the corresponding diamine. researchgate.net This method is widely applicable for the high-yield synthesis of aromatic amines from their nitro precursors.

| Reaction Type | Reducing Conditions | Major Product |

|---|---|---|

| Reductive Cyclization | e.g., Aqueous Na₂S researchgate.net | Fused Heterocycles (e.g., Tetraazaphenanthrenes) researchgate.net |

| Complete Reduction | e.g., SnCl₂/HCl or H₂/Pd-C researchgate.netresearchgate.net | Diamine Derivatives (e.g., 3,3'-Diamino-2,2'-bipyridyl) researchgate.net |

Nucleophilic Aromatic Substitution and Adduct Formation

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro (NO₂) group. wikipedia.orgmasterorganicchemistry.com This type of reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. The presence of electron-withdrawing substituents is crucial as they activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com

In the case of this compound, the two nitro groups render the bipyridine core electrophilic and, in principle, susceptible to nucleophilic attack. wikipedia.org The efficiency of SNAr reactions is highly dependent on the position of the electron-withdrawing group relative to a potential leaving group, with ortho and para positions providing the most significant activation through resonance stabilization. masterorganicchemistry.com While the electronic properties of this compound make it a candidate for such reactions, specific examples of nucleophilic aromatic substitution where a nitro group or another substituent is displaced are not extensively detailed in the available research literature. The primary reactive pathway documented for this compound involves the chemical transformation of the nitro groups themselves rather than their displacement.

Further Chemical Transformations of Reduced or Functionalized Derivatives

The most prominent and well-documented transformation of this compound is the reduction of its nitro groups to form [2,2'-Bipyridyl]-3,3'-diamine. This diamine is a stable and versatile intermediate, serving as a precursor for a variety of more complex functionalized derivatives through reactions involving the newly formed amino groups. researchgate.netresearchgate.net

The reduction is typically achieved using standard reducing agents for nitroarenes. A common and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). researchgate.net This reaction efficiently converts both nitro groups into primary amino groups, yielding the core intermediate for subsequent functionalization.

| Reaction | Starting Material | Reagents and Conditions | Product |

| Reduction | This compound | SnCl₂ / HCl | [2,2'-Bipyridyl]-3,3'-diamine researchgate.net |

Once formed, the [2,2'-Bipyridyl]-3,3'-diamine can undergo several advanced chemical transformations, including acylation, cyclization, and alkylation, to produce a diverse range of derivatives. researchgate.netresearchgate.net

Acylation and Amide Coupling: The primary amino groups of the diamine readily react with acylating agents. For instance, treatment with various acyl chlorides in the presence of a base like potassium carbonate results in the formation of N,N'-diacylated bipyridine derivatives. researchgate.net Similarly, standard peptide coupling conditions, using a carboxylic acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like DIEA (N,N-Diisopropylethylamine), also yield the corresponding diamides. researchgate.net

Cyclization Reactions: The diamine serves as a precursor for the synthesis of novel heterocyclic systems. Reaction with ethyl benzimidate hydrochloride leads to a cyclization event, forming a seven-membered dipyrido wikipedia.orgresearchgate.netdiazepine ring system. researchgate.net

N-Alkylation: Selective functionalization can be achieved through N-alkylation. The dipyrido wikipedia.orgresearchgate.netdiazepine derivative can be alkylated using alkyl halides in a mixture of potassium hydroxide (KOH), dimethyl sulfoxide (DMSO), and tetrabutylammonium bromide (TBAB). Subsequent hydrolysis of the intermediate yields N-monosubstituted [2,2'-Bipyridyl]-3,3'-diamines. researchgate.net

These transformations highlight the utility of [2,2'-Bipyridyl]-3,3'-diamine as a key building block for creating complex molecules with tailored structures and properties.

| Reaction Type | Starting Material | Reagents and Conditions | Product Class |

| Acylation | [2,2'-Bipyridyl]-3,3'-diamine | Acyl chloride, K₂CO₃, CH₂Cl₂ | N,N'-Diacyl-[2,2'-bipyridyl]-3,3'-diamines researchgate.net |

| Amide Coupling | [2,2'-Bipyridyl]-3,3'-diamine | Carboxylic acid, DIEA, HATU, DMF | N,N'-Diacyl-[2,2'-bipyridyl]-3,3'-diamines researchgate.net |

| Cyclization | [2,2'-Bipyridyl]-3,3'-diamine | Ethyl benzimidate hydrochloride | Dipyrido wikipedia.orgresearchgate.netdiazepine derivatives researchgate.net |

| N-Alkylation (via intermediate) | Dipyrido wikipedia.orgresearchgate.netdiazepine derivative | Alkyl halide, KOH/DMSO/TBAB, then hydrolysis | N-Monosubstituted-[2,2'-bipyridyl]-3,3'-diamines researchgate.net |

Coordination Chemistry and Ligand Properties of 3,3 Dinitro 2,2 Bipyridyl

Ligand Design Principles and Chelation Properties of Bipyridyls

Bipyridyls, in general, are a class of bidentate chelating ligands widely used in coordination chemistry. Their structure, consisting of two interconnected pyridine (B92270) rings, allows them to form stable five-membered rings with metal ions. This chelation enhances the stability of the resulting metal complexes. The versatility of bipyridyl ligands stems from the ability to modify their structure with various functional groups, which in turn allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. These modifications can influence the complexes' redox potentials, photophysical properties, and reactivity.

Electronic Influence of Nitro Substituents on Metal-Ligand Bonding

The nitro groups (-NO₂) in 3,3'-Dinitro-2,2'-bipyridyl are strong electron-withdrawing groups. This property has a profound effect on the electronic structure of the ligand and its interaction with metal centers. The presence of these groups lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its π-acceptor character. This increased π-acidity stabilizes the metal-ligand bond, particularly with electron-rich metal centers. The electron-withdrawing nature of the nitro groups also makes the ligand more susceptible to reduction, influencing the redox properties of its metal complexes. For example, rhodium complexes with nitro-substituted bipyridyl ligands exhibit ligand-centered reductions at less negative potentials compared to their non-nitrated analogs.

Complexation with Transition Metals (e.g., Platinum, Rhodium, Iron, Dysprosium, Ruthenium, Tin)

This compound and its derivatives form complexes with a wide array of transition metals.

Platinum: Platinum(II) complexes with substituted bipyridyl ligands, including those with nitro groups, have been synthesized and studied. These complexes often exhibit square planar geometry. The electronic properties of the bipyridyl ligand, modulated by the nitro groups, can influence the photophysical and electrochemical characteristics of the platinum complexes.

Rhodium: Rhodium complexes containing nitro-substituted bipyridyl ligands have been investigated for their rich redox chemistry. The nitro group enables the addition of multiple electrons to the ligand framework, facilitating multi-electron processes that are relevant to electrocatalysis.

Iron: Iron complexes with bipyridyl ligands are well-known, often forming tris-bipyridyl complexes with octahedral geometry. While specific studies on the iron complexes of this compound are less common, the electronic effects of the nitro groups would be expected to significantly alter the metal-to-ligand charge transfer (MLCT) bands and redox potentials compared to the parent [Fe(bpy)₃]²⁺ complex.

Ruthenium: Ruthenium complexes of substituted bipyridyls are extensively studied for their photochemical and photophysical properties. The introduction of nitro groups onto the bipyridyl ligand in ruthenium complexes can significantly shift the Ru(III/II) redox couple to more positive potentials and affect the energy of MLCT transitions.

Tin: Organotin compounds can form complexes with bipyridyl ligands. The geometry around the tin atom can vary, and the electronic properties of the this compound ligand would influence the stability and reactivity of the resulting organotin complex.

Interactive Data Table: Complexation of this compound with Various Metals

| Metal | Typical Oxidation State | Common Coordination Geometry | Key Research Focus |

| Platinum | +2 | Square Planar | Photophysical and electrochemical properties |

| Rhodium | +1, +3 | Octahedral, Square Planar | Redox chemistry, electrocatalysis |

| Iron | +2, +3 | Octahedral | Redox properties, MLCT bands |

| Ruthenium | +2 | Octahedral | Photochemistry, photophysics, MLCT |

| Dysprosium | +3 | Varies (often high coordination numbers) | Luminescence, magnetic properties |

| Tin | +4 | Varies (e.g., trigonal bipyram |

Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 3,3'-Dinitro-2,2'-bipyridyl, these studies provide a complete picture of its molecular geometry, as well as the non-covalent interactions that govern its assembly into a crystal lattice. The foundational research in this area was published by Rice, C.R., Wallis, J.D., and Povey, D.C. in Acta Crystallographica Section C: Crystal Structure Communications in 1992. ntu.ac.uk

Single crystal X-ray diffraction analysis provides unambiguous information on bond lengths, bond angles, and torsion angles within the molecule. In this technique, a single, high-quality crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional electron density map, from which the precise positions of each atom can be determined.

For this compound, this analysis reveals the fundamental geometry of the bipyridyl core and the orientation of the nitro group substituents. Key structural parameters obtained from such a study include:

The lengths of all carbon-carbon, carbon-nitrogen, carbon-hydrogen, and nitrogen-oxygen bonds.

The angles between all bonded atoms, defining the geometry of the pyridine (B92270) rings.

The dihedral angle between the two pyridine rings, which indicates the degree of twist around the central C2-C2' bond.

This comprehensive geometric data is typically presented in tabular format, as shown in the example table below, which outlines the type of information derived from the crystallographic study.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (Å, °) | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Dihedral Angle (C3-C2-C2'-C3') | The angle of twist between the two pyridine rings. |

| Selected Bond Lengths (Å) | Precise distances between specific pairs of atoms, such as C-C, C-N, and N-O. |

| Selected Bond Angles (°) | Angles formed by three connected atoms, such as C-N-O or C-C-C. |

The structural data obtained from X-ray diffraction also allows for a detailed analysis of the non-covalent forces at play. These interactions are crucial for understanding the molecule's conformation and how it interacts with its neighbors in the solid state.

Intramolecular Interactions: The close proximity of the nitro groups to the nitrogen atoms of the adjacent pyridine ring is a key feature of the molecule's conformation. The crystallographic data from the 1992 study by Rice et al. was central to analyzing these specific intramolecular interactions. ntu.ac.uk These forces can influence the planarity of the bipyridyl system and the orientation of the nitro groups relative to the rings.

Intermolecular Interactions: In the crystal lattice, molecules of this compound are held together by a network of weaker intermolecular forces. These can include:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions can occur, where a hydrogen atom on one molecule interacts with an oxygen atom of a nitro group or a nitrogen atom of a pyridine ring on an adjacent molecule.

Crystal packing refers to the specific arrangement of molecules within the unit cell, which builds up the entire crystal. The analysis of this packing reveals the supramolecular architecture of the compound. The study of this compound's crystal structure shows how the individual molecules assemble, guided by the intermolecular forces, to form a stable, repeating three-dimensional array. Understanding this architecture is important for predicting material properties such as stability and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H (Proton) NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic region of the spectrum would be of primary interest, showing distinct signals for the different protons on the pyridine rings. The chemical shift of each proton is influenced by the electron-withdrawing nitro groups.

¹³C NMR provides analogous information for the carbon skeleton. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum would show separate resonances for the carbons directly bonded to the nitro groups, the carbons adjacent to the ring nitrogens, and the other aromatic carbons.

A comprehensive search of published scientific literature did not yield specific experimental ¹H and ¹³C NMR data for this compound.

For molecules with complex or overlapping NMR spectra, advanced 2D NMR techniques are employed to resolve ambiguities. Correlation Spectroscopy (COSY) is a homonuclear experiment that maps the coupling relationships between protons, typically over two or three bonds.

In a COSY spectrum, the standard 1D ¹H NMR spectrum is displayed on both axes. Cross-peaks, which appear off the diagonal, indicate which protons are coupled to each other. This information is invaluable for definitively assigning protons in a spin system, such as those on the substituted pyridine rings of this compound. However, a review of available literature indicates that no studies utilizing COSY or other 2D NMR techniques for the structural analysis of this specific compound have been published.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, it provides a detailed fingerprint of the molecular structure and the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies corresponding to their natural vibrational modes.

For this compound, an FTIR spectrum would be expected to show characteristic absorption bands that confirm the presence of its key structural features. Specifically, strong absorption bands would arise from the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂). Typically, these appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Additionally, the spectrum would display a series of bands corresponding to the vibrations of the bipyridyl core, including C=C and C=N stretching vibrations within the pyridine rings, and C-H stretching and bending modes. The C-N bond stretching between the pyridine ring and the nitro group would also produce a characteristic signal.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

A Raman spectrum of this compound would also be expected to show distinct peaks corresponding to the vibrational modes of the nitro groups and the bipyridine framework. While infrared spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. Therefore, the symmetric stretching vibration of the NO₂ groups would be expected to produce a particularly strong signal in the Raman spectrum. Vibrations of the aromatic bipyridine system would also be prominent.

Detailed experimental Raman spectra and specific peak assignments for this compound are not available in the reviewed literature.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by observing transitions between different electronic energy levels, typically induced by the absorption of ultraviolet (UV) or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from a ground electronic state to an excited state. The resulting spectrum provides information about the types of electronic transitions possible within the molecule.

For an aromatic compound like this compound, the UV-Vis spectrum would be characterized by absorptions arising from π → π* and n → π* transitions. The conjugated π-system of the bipyridyl rings gives rise to intense π → π* transitions, typically at shorter wavelengths in the UV region. The presence of nitrogen atoms (with lone pairs of electrons) and nitro groups allows for lower-energy n → π* transitions, which would appear at longer wavelengths, potentially extending into the visible region. The nitro groups, being strong electron-withdrawing groups, can also participate in charge-transfer transitions, further influencing the absorption profile.

Despite these expectations, a specific experimental UV-Vis absorption spectrum, including absorption maxima (λmax) and molar absorptivity values for this compound, could not be located in surveyed scientific databases.

Luminescence and Photoluminescence Spectroscopy

Luminescence and photoluminescence (including fluorescence and phosphorescence) are spectroscopic techniques that measure the emission of light from a molecule after it has absorbed photons and entered an excited electronic state. This emission occurs as the molecule relaxes back to a lower energy state.

While many bipyridine-based compounds are known to be luminescent, particularly when complexed with metal ions, nitroaromatic compounds such as this compound are often non-luminescent or exhibit very weak emission. The nitro group is a well-known luminescence quencher, as it promotes efficient non-radiative decay pathways (like intersystem crossing followed by vibrational relaxation) from the excited state back to the ground state. Therefore, it is anticipated that this compound would show little to no photoluminescence. A comprehensive search of research literature did not yield any studies on the luminescence or photoluminescence properties of this specific compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. The molecule is placed in a strong magnetic field, and the absorption of microwave radiation is measured, which induces transitions between electron spin states.

The neutral this compound molecule is a closed-shell species with all electrons paired, and therefore, it is EPR-silent. To be studied by EPR, it would first need to be converted into a radical species, for example, by chemical or electrochemical reduction to form its radical anion. In such a radical anion, the unpaired electron would be delocalized over the π-system of the bipyridine rings and the nitro groups. The resulting EPR spectrum would consist of a complex pattern of lines due to the hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (specifically ¹⁴N from the pyridine and nitro groups, and ¹H). Analysis of this hyperfine structure could provide detailed information about the distribution of the unpaired electron's spin density within the radical anion.

However, no published studies describing the generation and subsequent EPR spectroscopic characterization of a radical species derived from this compound were found in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The analysis of this compound by mass spectrometry confirms its molecular identity and offers insights into its structural arrangement through the examination of its fragmentation patterns. The compound has a molecular formula of C₁₀H₆N₄O₄, leading to a calculated molecular weight of approximately 246.18 g/mol .

Molecular Ion Determination

In a mass spectrometry experiment, the initial step involves the ionization of the molecule, which for this compound would result in the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion is a direct measure of the molecular weight of the compound.

Fragmentation Analysis

Following ionization, the molecular ion often undergoes fragmentation, breaking into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the presence of the nitro groups and the bipyridyl core. The analysis of these fragments helps in piecing together the structural puzzle of the parent molecule.

Due to the absence of publicly available experimental mass spectra for this compound, a detailed table of its specific fragment ions cannot be provided at this time. However, a general understanding of the fragmentation of nitroaromatic compounds suggests that common fragmentation pathways would likely involve the loss of the nitro groups (NO₂) or parts thereof, such as NO or O.

Hypothetical Fragmentation Data

The following table represents a hypothetical fragmentation pattern for this compound based on common fragmentation behaviors of related compounds. This data is for illustrative purposes and awaits experimental verification.

| m/z Value (Hypothetical) | Proposed Fragment | Fragment Structure |

| 246 | [M]⁺ | [C₁₀H₆N₄O₄]⁺ |

| 200 | [M - NO₂]⁺ | [C₁₀H₆N₃O₂]⁺ |

| 170 | [M - NO₂ - NO]⁺ | [C₁₀H₆N₂O]⁺ |

| 154 | [M - 2NO₂]⁺ | [C₁₀H₆N₂]⁺ |

Further research and experimental data are required to fully characterize the mass spectrometric behavior of this compound.

Theoretical and Computational Investigations

Quantum Chemical Methods (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of bipyridine derivatives. nih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic and spectroscopic properties. For molecules related to 3,3'-Dinitro-2,2'-bipyridyl, such as dinitro-azobipyridine and dinitro-hydrazobipyridine derivatives, the B3LYP functional combined with basis sets like 6-311G has been successfully utilized to analyze molecular structure and dynamics. researchgate.net These quantum chemical approaches are essential for understanding stereochemistry, reactivity, and the interaction of these molecules with other chemical species. nih.gov

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is significantly influenced by the presence of two electron-withdrawing nitro groups on the bipyridine framework. These substituents alter the distribution of electron density and the energies of the molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. wikipedia.orgripublication.com

For the parent 2,2'-bipyridine (B1663995), the HOMO is characterized by σ-symmetry and is mainly centered on the nitrogen atoms, while the LUMO has π-symmetry with contributions from the carbon atoms of the pyridine (B92270) rings. researchgate.net The introduction of strongly electron-withdrawing nitro groups, as in this compound, is expected to significantly lower the energies of both the HOMO and LUMO. This effect is observed in other nitrated aromatic compounds, where nitro groups substantially reduce the HOMO and LUMO energy levels. mdpi.com This reduction in orbital energies, particularly the LUMO, makes the molecule a better electron acceptor. The HOMO-LUMO gap is a critical factor in determining the molecule's charge transfer characteristics. ripublication.com

Table 1: Calculated Frontier Orbital Properties for a Related Dinitro Compound

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |

Note: Data for a related dinitro compound is provided to illustrate the typical effect of nitro groups on frontier orbital energies. mdpi.com Specific values for this compound require dedicated calculations.

Charge Transfer Transitions and Energy Levels

The electronic absorption spectra of bipyridine derivatives are characterized by charge transfer (CT) transitions. In this compound, intramolecular charge transfer (ICT) is expected to occur from the electron-rich bipyridine rings to the electron-deficient nitro groups. DFT and its time-dependent extension (TD-DFT) are instrumental in calculating the energies and intensities of these electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.com These computational methods help to identify the nature of the excited states and understand the redistribution of electron density upon photoexcitation.

Prediction and Correlation of Spectroscopic Data (e.g., UV-Vis, NMR, EPR Parameters)

Computational chemistry provides invaluable tools for predicting spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical model and the experimental findings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions between molecular orbitals. For bipyridine-based complexes, these calculations can accurately predict the position of absorption maxima. mdpi.com

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors, which are highly sensitive to the local electronic environment of each atom. For related dinitro-bipyridine compounds, DFT methods like B3LYP have been used to analyze NMR spectral data. researchgate.net

EPR Parameters: For radical species or complexes with paramagnetic centers, DFT can be used to predict Electron Paramagnetic Resonance (EPR) parameters. In complexes involving bipyridine ligands appended with radical fragments like TEMPO, EPR spectroscopy, supported by theoretical calculations, is used to confirm the presence and characteristics of the radical centers. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its chemical behavior. The lowest energy conformation of unsubstituted 2,2'-bipyridine is a planar trans-conformation. wikipedia.org However, the introduction of substituents at the 3 and 3' positions can induce steric hindrance, leading to a non-planar structure.

Computational conformational analysis involves mapping the potential energy surface as a function of key dihedral angles, primarily the angle between the two pyridine rings. For the related isomer, 3,3'-Dinitro-4,4'-bipyridine, X-ray crystallography reveals a significant twist, with a dihedral angle of 67.8° between the pyridine rings. nih.govresearchgate.net DFT geometry optimization is a standard method to find the most stable conformation of such molecules. mdpi.com

Modeling of Redox Potentials and Electron Transfer Processes

The electron-withdrawing nature of the nitro groups suggests that this compound should possess interesting redox properties, particularly as an electron acceptor. DFT calculations are a reliable method for predicting the reduction potentials of molecules, including complex bipyridine systems. nih.gov

The reduction potential is related to the energy of the LUMO; a lower LUMO energy generally corresponds to a more favorable reduction (a less negative reduction potential). nih.gov Computational models can calculate the free energy change associated with electron transfer, providing estimates of redox potentials that correlate well with experimental values obtained from techniques like cyclic voltammetry. nih.govnih.gov These models are crucial for understanding the electrochemical behavior of bipyridine derivatives and for designing molecules with specific redox properties for applications in areas like catalysis and molecular electronics. rsc.orgmdpi.com

Mechanistic Insights into Chemical Transformations

Due to a lack of direct theoretical and computational studies specifically on the chemical transformations of this compound, this section will draw upon mechanistic insights from studies of structurally related nitro-aromatic compounds, particularly nitropyridines and nitroalkenes. These analogous systems provide a foundational understanding of the likely reactivity and transformation pathways for this compound. The presence of two electron-withdrawing nitro groups on the bipyridyl core is expected to significantly influence its electronic properties and, consequently, its reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine rings, exacerbated by the strong electron-withdrawing nitro groups, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies on similar electron-deficient arenes suggest that these reactions can proceed through either a stepwise or a concerted mechanism. The specific pathway is often dependent on the nature of the nucleophile, the leaving group, and the solvent.

In a stepwise mechanism, the reaction would proceed via the formation of a stable anionic σ-complex, often referred to as a Meisenheimer complex. The stability of such an intermediate is enhanced by the presence of strong electron-withdrawing groups like the nitro groups, which can delocalize the negative charge. In contrast, a concerted mechanism would involve a single transition state where the nucleophile attacks and the leaving group departs simultaneously. Kinetic isotope effect studies on related systems have shown that many SNAr reactions, previously assumed to be stepwise, are in fact concerted. For this compound, it is plausible that both pathways could be accessible, with the operative mechanism being influenced by the specific reaction conditions.

Extensive kinetic investigations into amination reactions via nucleophilic aromatic substitution have revealed that the choice of base can lead to different reaction profiles, sometimes indicating a change in mechanism during the reaction. researchgate.net This suggests that the transformation of this compound with nucleophiles could also exhibit complex kinetic behavior.

Cycloaddition Reactions

Theoretical studies on [3+2] cycloaddition reactions involving nitro-substituted compounds, such as nitroalkenes, provide valuable insights into the potential reactivity of the nitro groups in this compound. mdpi.comnih.gov Density Functional Theory (DFT) calculations have been employed to explore the molecular mechanism of these reactions. nih.gov

For instance, studies on the [3+2] cycloaddition between nitrile N-oxides and conjugated nitroalkenes have shown that these reactions typically proceed through a one-step mechanism via asynchronous transition states. nih.gov These processes are generally considered polar but not stepwise. The regioselectivity of such reactions is a key aspect, and computational models can predict the favored isomers. While the nitro groups on the bipyridyl ring are not directly analogous to a nitroalkene, the principles of frontier molecular orbital theory and the electronic effects of the nitro group would still be relevant in predicting the feasibility and outcome of cycloaddition reactions involving the aromatic system.

The following table summarizes findings from a computational study on a [3+2] cycloaddition reaction, which can serve as a model for understanding the energetic aspects of similar transformations.

| Reaction Parameter | Path A (kcal/mol) | Path B (kcal/mol) |

| Enthalpy of Activation (ΔH‡) | 1.8 | 3.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 14.8 | 16.5 |

This table is based on data for the [3+2] cycloaddition between parent thionitrone and nitroethene and is intended to be illustrative of the types of computational data generated in mechanistic studies of nitro compounds. semanticscholar.org

Nitration Mechanism

The synthesis of nitropyridines itself has been the subject of mechanistic studies. The nitration of pyridine often involves the formation of an N-nitropyridinium ion, followed by a mdpi.comresearchgate.net sigmatropic shift of the nitro group to the 3-position. researchgate.netrsc.org While this compound is already nitrated, understanding the reverse reaction (denitration) or further substitution could be informed by these mechanistic principles. Computational studies on the stability and heat of formation of various nitropyridine derivatives, using methods like DFT, can help in understanding the thermodynamic landscape of such transformations. researchgate.net

Advanced Research Applications and Future Directions

Catalysis and Electrocatalysis in Organic Synthesis

The application of 2,2'-bipyridyl and its derivatives as privileged ligands in transition metal catalysis is well-established. nih.govresearchgate.net The electronic properties of these ligands are crucial in tuning the catalytic activity of the metal center.

Role as Ligands in Transition Metal Catalysis

The 3,3'-Dinitro-2,2'-bipyridyl ligand features two nitro groups, which are strongly electron-withdrawing. This substitution significantly reduces the electron density on the nitrogen atoms of the pyridine (B92270) rings. In transition metal catalysis, the ligand typically donates electron density to the metal center, which can stabilize the metal in various oxidation states and influence the kinetics and selectivity of the catalytic cycle.

Due to its electron-deficient nature, this compound would be a poor σ-donating ligand compared to unsubstituted 2,2'-bipyridyl. This would result in weaker coordination to many transition metals and could render the resulting metal complexes less active for catalytic reactions that depend on strong electron donation from the ligand, such as certain cross-coupling reactions. However, this same property makes it a strong π-acceptor ligand. This characteristic could be advantageous in catalytic processes where stabilizing low-valent, electron-rich metal centers is necessary, as it can accept back-donation of electron density from the metal into its π* orbitals. This could potentially prevent catalyst deactivation in specific reductive catalytic cycles.

Development of Bifunctional Catalysts

The concept of bifunctional catalysts involves a ligand that not only coordinates to a metal center but also possesses a separate functional group that can participate in the catalytic reaction, for instance, by activating a substrate through hydrogen bonding. The nitro groups in this compound are not typically involved directly in catalysis in their native state.

However, a promising future direction involves the chemical modification of these nitro groups. The reduction of the nitro groups to amino groups would yield 3,3'-Diamino-2,2'-bipyridine. This resulting diamino ligand could act as a bifunctional or cooperative ligand. The amino groups could serve as Brønsted bases or as hydrogen-bond donors to activate substrates, while the bipyridyl core coordinates the metal center. This strategy of post-synthesis modification allows for the creation of sophisticated catalysts where the metal and ligand work in concert to promote chemical transformations. For example, complexes of 3,3'-diamino-2,2'-bipyridine with nickel(II) have been synthesized and studied. researchgate.net

Materials Science and Functional Polymers

The electronic characteristics of this compound suggest significant potential in the field of materials science, particularly for applications requiring electron-deficient building blocks.

Development of Optoelectronic Materials

Optoelectronic materials interact with light to produce an electrical signal or vice versa. Materials with high electron affinity are often sought for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of two nitro groups imparts a strong electron-accepting character to the this compound molecule. When incorporated into larger conjugated systems or metal complexes, this unit could facilitate charge separation and improve electron injection or transport. academie-sciences.fr

For instance, iridium(III) and platinum(II) complexes containing bipyridyl ligands are known for their phosphorescent properties. cardiff.ac.ukrsc.org By using the highly electron-deficient this compound as a ligand, it might be possible to tune the emission wavelengths of such complexes, potentially shifting them to the red or near-infrared regions of the spectrum, which is desirable for applications in bioimaging and telecommunications. cardiff.ac.uk

Electron-Transporting and Conductive Polymer Systems

In organic electronics, there is a significant need for robust n-type (electron-transporting) materials to complement the more common p-type (hole-transporting) materials. The key to designing n-type materials is to use molecular building blocks with low-lying lowest unoccupied molecular orbitals (LUMOs), which is synonymous with high electron affinity.

The incorporation of the this compound unit into a polymer backbone could lead to materials with excellent electron-transporting properties. The strong electron-withdrawing nature of the dinitro-substituted core would lower the polymer's LUMO energy level, facilitating the injection and transport of electrons. researchgate.net While polymers based specifically on this compound have not been reported, the strategy of using electron-deficient building blocks is a cornerstone of n-type polymer design.

Table 1: Comparison of Functional Groups for N-Type Material Design

| Functional Group | Electron-Withdrawing Strength | Effect on LUMO Level | Potential for N-Type Transport |

|---|---|---|---|

| Cyano (-CN) | Strong | Significant Lowering | High |

| Nitro (-NO₂) | Very Strong | Very Significant Lowering | Very High |

| Perfluoroalkyl (-CF₃) | Strong | Significant Lowering | High |

This table provides a qualitative comparison of common electron-withdrawing groups used in the design of electron-transporting materials.

Design of Supramolecular Frameworks and Networks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for use as a "tecton," or building block, in crystal engineering. Its structure offers multiple sites for directed intermolecular interactions.

A crystallographic study of the related isomer, 3,3'-Dinitro-4,4'-bipyridine, reveals that the molecules assemble into a three-dimensional network through a combination of C-H···O and C-H···N hydrogen bonds. nih.goviucr.org The oxygen atoms of the nitro groups act as hydrogen bond acceptors, while the aromatic C-H groups act as donors. It is highly probable that this compound would engage in similar interactions. Furthermore, the planar, aromatic bipyridyl system is prone to π-π stacking interactions, which would further guide the assembly into well-defined architectures. The potential for NO₂···π interactions also exists, adding another tool for controlling the solid-state packing. nih.gov

Table 2: Potential Intermolecular Interactions for this compound in Crystal Engineering

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bonding | Aromatic C-H | Nitro Group Oxygen (O) | Formation of 1D, 2D, or 3D networks |

| Hydrogen Bonding | Aromatic C-H | Pyridine Nitrogen (N) | Directional linking of molecular units |

| π-π Stacking | Bipyridyl Ring (π system) | Bipyridyl Ring (π system) | Formation of columnar or layered structures |

This table outlines the predicted non-covalent interactions based on the molecular structure of this compound and data from analogous compounds.

Chemical Sensing and Probes

The unique electronic characteristics of this compound make it a compelling candidate for the development of sophisticated chemical sensors and probes. The strong π-accepting nature of the ligand, conferred by the two nitro groups, can be harnessed to modulate the photophysical and electrochemical properties of reporter molecules or metal centers.

Design of Redox-Active Sensing Elements

Redox-active sensors operate by transducing a chemical recognition event into a measurable change in an electrochemical signal, such as potential or current. The design of such sensors often relies on molecules with tunable and well-defined redox properties.

The incorporation of this compound into metal complexes is a promising strategy for creating redox-active sensing elements. The electron-withdrawing nitro groups significantly lower the energy of the ligand's π* orbitals. In a transition metal complex, this facilitates metal-to-ligand charge transfer (MLCT) and makes the ligand easier to reduce. wikipedia.org Consequently, the redox potentials of a metal complex containing this ligand are expected to be anodically shifted compared to complexes with unsubstituted bipyridine.

This principle is demonstrated in studies of related ruthenium(II) polypyridyl complexes. For instance, the position of electron-withdrawing carboxyl groups on the bipyridine ligand has a significant influence on the electrochemical properties of [Ru(bpy)₂L]²⁺ complexes. cmu.edu By analogy, a ruthenium or rhenium complex of this compound would be highly sensitive to the electronic environment. The binding of an analyte to a recognition site appended to the bipyridyl scaffold could alter the ligand's electronic character, leading to a detectable shift in the Ru(II)/Ru(III) redox couple. This predictable modulation of redox potential forms the basis for designing highly specific electrochemical sensors.

Table 1: Comparison of Redox Potentials in Substituted Bipyridine Complexes (Illustrative) Note: This table is illustrative, based on established principles. Specific values for the 3,3'-dinitro derivative require experimental determination.

| Ligand in [Ru(bpy)₂L]²⁺ | Substituent Effect | Expected E₁/₂ (Ru²⁺/³⁺) vs. SCE |

|---|---|---|

| 2,2'-Bipyridine (B1663995) (bpy) | Neutral | ~ +1.26 V |

| 4,4'-Dicarboxy-2,2'-bipyridine (dcbpy) | Electron-withdrawing | > +1.26 V |

| 3,3'-Dinitro-2,2'-bipyridine | Strongly Electron-withdrawing | Expected to be >> +1.26 V |

Biological Probes and Sensors

While direct applications of this compound as a biological probe are not yet widely reported, its derivatives have shown significant potential. The dinitro compound serves as a crucial synthetic precursor to 3,3'-diamino-2,2'-bipyridine, a molecule that has been explored for therapeutic and sensing applications.

Recent research has focused on developing derivatives of 3,3'-diamino-2,2'-bipyridine as bifunctional agents for Alzheimer's disease. researchgate.net These molecules are designed to chelate metal ions like copper and zinc, which are implicated in the aggregation of amyloid-β (Aβ) peptides, a hallmark of the disease. The diamino-bipyridyl core acts as the metal-binding unit, and further functionalization of the amino groups allows for tuning the molecule's ability to interact with and inhibit Aβ aggregation. researchgate.net The synthesis of these promising therapeutic agents begins with the chemical reduction of this compound, highlighting its foundational role in accessing these biologically active structures.

Furthermore, the general class of bipyridine-based molecules has been investigated for bioimaging. For example, 2,2'-bipyridine-3,3'-diol (B1205928) is used as a microenvironment-sensitive fluorescent probe, whose emission properties change based on the hydrophobicity of its surroundings, allowing it to probe binding sites in proteins like human serum albumin. researchgate.net This suggests a potential future direction for derivatives of this compound, where the nitro groups could be used as handles for attaching fluorophores or other reporter groups, creating probes for specific biological targets or processes.

Precursors for Complex Heterocyclic Architectures

One of the most valuable applications of this compound is its role as a versatile building block in organic synthesis. The nitro groups are highly effective functional handles that can be transformed into a variety of other groups, most notably amines, enabling the construction of larger, more complex heterocyclic systems.

The reduction of the nitro groups to form 3,3'-diamino-2,2'-bipyridine is a key transformation. researchgate.net This diamine is a valuable precursor in its own right. For example, it can react with reagents like ethyl benzimidate to form fused seven-membered ring systems, such as dipyrido researchgate.netscispace.comdiazepines. researchgate.net This demonstrates the potential for building elaborate polycyclic structures from the simple bipyridine core.

The resulting 3,3'-diamino-2,2'-bipyridine can be further modified through reactions at the amino positions, such as acylation or alkylation, to create a library of derivatives with tailored properties. researchgate.net These derivatives can serve as complex polydentate ligands for constructing polynuclear metal complexes or as monomers for synthesizing novel coordination polymers. The steric positioning of the amino groups at the 3 and 3' positions offers a unique geometry for creating specific ligand pockets, distinct from the more commonly studied 4,4'- and 5,5'-diamino isomers. cmu.edu

Synthetic Pathway Example: this compound → 3,3'-Diamino-2,2'-bipyridine → N-monosubstituted diamines / Dipyrido researchgate.netscispace.comdiazepines researchgate.netresearchgate.net

This synthetic utility makes this compound an important intermediate, analogous to its isomer 3,3'-dinitro-4,4'-bipyridine, which is also recognized for its role as a key synthetic intermediate. nih.goviucr.org

Exploration of Unconventional Redox Manifolds and Spin States

The coordination of this compound to transition metals is a fertile ground for exploring novel electronic structures, including unconventional redox states and spin configurations. The powerful electron-accepting ability of the ligand can stabilize low oxidation states of the metal center and can itself participate in redox reactions, a property known as "redox non-innocence."

When coordinated to a redox-active metal like iron or ruthenium, the this compound ligand is expected to have a profound impact on the electronic and magnetic properties of the resulting complex. The low-lying π* orbitals of the ligand can accept electron density from the metal, both in the ground state and in excited states. This can lead to a series of accessible, ligand-based reduction events, effectively allowing the ligand to act as an electron reservoir. wikipedia.org

This behavior could lead to the formation of complexes with unusual redox manifolds, where multiple stable oxidation states are accessible, spanning not just the metal center but the ligand as well. For instance, in an iron complex, it might be possible to access states described as [Fe(II)-L⁰], [Fe(II)-L⁻˙], and [Fe(II)-L²⁻], where L is the dinitro-bipyridyl ligand.

Furthermore, the ligand's electronic properties can influence the spin state of the metal. In octahedral Fe(II) complexes, the energy gap (Δoct) between the t₂g and e₉ orbitals determines whether the complex is high-spin or low-spin. Strong π-accepting ligands like this compound increase Δoct, favoring the low-spin (S=0) state. This interaction is crucial for designing spin-crossover (SCO) materials, where the spin state can be switched by external stimuli like temperature or light. While not yet demonstrated for this specific ligand, its strong π-acceptor character makes it an intriguing candidate for incorporation into new SCO systems. scispace.com

Challenges and Emerging Research Opportunities for this compound Chemistry

Despite its significant potential, the chemistry of this compound is less explored compared to its 4,4'- and 5,5'-substituted isomers. This presents both challenges and a wealth of research opportunities.

Challenges:

Synthetic Accessibility: The synthesis of 3,3'-disubstituted bipyridines can be more challenging than that of other isomers, potentially limiting its widespread availability and study.

Steric Effects: The presence of substituents at the 3 and 3' positions, adjacent to the coordinating nitrogen atoms, can introduce significant steric hindrance. This can affect the coordination chemistry, potentially leading to distorted geometries or preventing the formation of certain complexes, such as the common homoleptic [M(bipy)₃]ⁿ⁺ species. rsc.org

Limited Characterization: There is a notable lack of comprehensive studies on the coordination, photophysical, and electrochemical properties of this compound and its metal complexes, leaving a significant gap in the fundamental understanding of this molecule.

Emerging Research Opportunities:

Redox-Active Materials: The strong electron-accepting nature of the ligand makes it an ideal candidate for developing new redox-active materials, including electrocatalysts, components for molecular electronics, and electrochemical sensors. nih.gov

Medicinal Chemistry: Its established role as a precursor to 3,3'-diamino-2,2'-bipyridine derivatives opens the door for creating new families of biologically active compounds, extending beyond Alzheimer's research to areas like anticancer agents or novel antibiotics.

Photocatalysis and Photovoltaics: Ruthenium and iridium complexes with π-accepting bipyridine ligands are central to photocatalysis and solar energy conversion. Investigating complexes of this compound could lead to photosensitizers with novel excited-state properties and improved performance.

Fundamental Coordination Chemistry: The unique steric and electronic profile of the ligand provides an opportunity to study fundamental aspects of coordination chemistry, including the effects of ligand strain on metal complex geometry and the modulation of metal-centered reactivity.

Q & A

Q. What are the established synthetic routes for 3,3'-Dinitro-2,2'-bipyridyl, and what are their yield optimization strategies?

The synthesis typically begins with nitration of 2,2'-bipyridine derivatives. A high-yield approach involves nitrating 2,2'-bipyridine-N,N'-dioxide using a sulfonitric acid mixture (HNO₃/H₂SO₄) in a molar ratio of 1:35:10 (heteroaromatic/HNO₃/H₂SO₄), achieving ~75% yield. Lower yields (~45%) are observed with less concentrated sulfonitric solutions. Key steps include N-oxidation of the parent bipyridine, followed by nitration and deoxygenation . Alternative routes use 4,4'-dinitro-2,2'-bipyridine-1,r-dioxide as a precursor, yielding azo-containing ligands for metal complexes .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization requires multi-technique validation:

- IR spectroscopy : Identifies nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂, ~1350 cm⁻¹ for symmetric NO₂).

- ¹H-NMR : Probes aromatic proton environments; deshielding due to nitro groups shifts signals downfield.

- Elemental analysis : Confirms C, H, N composition (±0.4% tolerance).

- X-ray crystallography (if crystalline): Resolves substituent positions and confirms regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in inert gas (argon) at ≤4°C, away from oxidizers and moisture.

- Waste disposal : Segregate nitro-containing waste for professional hazardous material processing .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group in this compound influence its coordination behavior with transition metals?

Nitro groups lower the ligand’s π-accepting ability, stabilizing low oxidation states in metal complexes. For example, [Cp*Rh] complexes with this compound (dnbpy) exhibit ligand-centered reductions at ~-1.2 V (vs. Ag/AgCl), contrasting with metal-centered reductions in non-nitro analogues. This facilitates multi-electron redox processes, useful in electrocatalysis .

Q. What methodologies are employed to study the electrochemical reduction pathways of this compound-containing complexes?

- Cyclic voltammetry (CV) : Identifies redox potentials and reversibility. For dnbpy complexes, scan rates of 100 mV/s in anhydrous acetonitrile (0.1 M TBAPF₆) reveal sequential ligand-centered reductions.

- Spectroelectrochemistry : Correlates optical changes (e.g., UV-Vis absorption shifts) with redox states.

- DFT calculations : Models frontier molecular orbitals (e.g., B3LYP/6-31G*) to assign reduction sites .

Q. How can solvent polarity and protonation effects modulate the excited-state dynamics of this compound derivatives?

Solvent polarity stabilizes charge-transfer (CT) states. In polar solvents (e.g., DMSO), nitro groups enhance CT transitions, red-shifting absorption bands. Protonation of pyridyl nitrogen atoms (e.g., using HCl) quenches fluorescence by disrupting π-conjugation. Time-resolved fluorescence (50 fs resolution) tracks solvent-dependent proton transfer kinetics .

Q. What computational approaches (e.g., DFT) are recommended to model the electronic structure and reactivity of this compound?

- Hybrid functionals (B3LYP) : Accurately predict thermochemical properties (e.g., atomization energies ±2.4 kcal/mol).

- Dispersion corrections : Improve modeling of intermolecular interactions in crystal packing.

- Solvent models (PCM) : Simulate solvent effects on redox potentials and excited states. Validate with experimental UV-Vis/NMR data .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

Contradictions often arise from nitration conditions. Systematic optimization includes:

- Acid concentration screening : Higher HNO₃/H₂SO₄ ratios (1:35:10) improve yields by enhancing electrophilic nitration.

- Reaction monitoring (TLC/HPLC) : Detects intermediates (e.g., N-oxide byproducts) to adjust reaction times.

- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) removes regioisomeric impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations